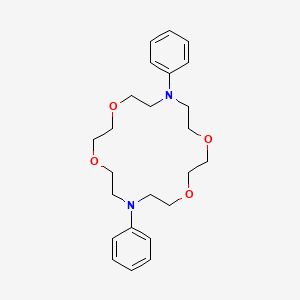

7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is a crown ether compound known for its ability to form stable complexes with various cations. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- allows it to act as a ligand, binding to metal ions and facilitating various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- typically involves the reaction of ethylene glycol derivatives with diamines under controlled conditions. One common method includes the reaction of ethylene glycol with diethylenetriamine in the presence of a suitable catalyst to form the desired crown ether .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- undergoes various chemical reactions, including:

Complexation Reactions: Forms stable complexes with metal ions such as magnesium, calcium, and zinc.

Substitution Reactions: Can undergo nucleophilic substitution reactions where one of the ether groups is replaced by another nucleophile.

Common Reagents and Conditions

Iodine: Used in spectroscopic studies to form complexes with the crown ether.

Zirconium Compounds: Facilitate hydrolysis reactions at neutral pH.

Major Products Formed

Metal Complexes: Stable complexes with various metal ions.

Substituted Crown Ethers: Products of nucleophilic substitution reactions.

Scientific Research Applications

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- involves its ability to form stable complexes with metal ions. The ether groups in the crown ether structure provide electron-rich sites that can coordinate with metal cations, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, ion transport, and drug delivery .

Comparison with Similar Compounds

Similar Compounds

1,10-Diaza-18-crown-6: Another crown ether with similar complexation properties.

18-Crown-6: A crown ether with six oxygen atoms in the ring, known for its ability to complex with potassium ions.

Benzo-15-crown-5: A crown ether with a benzene ring, used in various chemical applications.

Uniqueness

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the ring. This combination allows it to form stable complexes with a broader range of metal ions compared to other crown ethers .

Biological Activity

7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound belonging to the class of diazacrown ethers. This compound exhibits significant biological activity due to its ability to form complexes with various metal ions and organic molecules. Its unique structure allows it to interact with biological systems in ways that are being explored for potential therapeutic applications.

- Molecular Formula : C12H26N2O4

- Molecular Weight : 262.346 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Melting Point : 111-114 °C

- Boiling Point : 412.1 ± 40.0 °C at 760 mmHg

- LogP : -2.43 (indicates high water solubility)

The biological activity of this compound is primarily attributed to its ability to act as a ligand in complexation reactions. It can form stable complexes with metal ions such as Mg2+, which may enhance the bioavailability and efficacy of certain drugs or therapeutic agents . The compound's lipophilicity and structural characteristics facilitate its interaction with biological membranes and proteins.

Complexation Studies

Recent studies have shown that this compound can effectively complex with various cations. The stability constants for these complexes have been determined through spectroscopic methods:

| Metal Ion | Stability Constant (log K) |

|---|---|

| Mg2+ | 5.6 |

| Ca2+ | 4.8 |

| Zn2+ | 3.9 |

These interactions suggest potential applications in drug delivery systems where metal ions play a crucial role in the mechanism of action.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound exhibited dose-dependent cytotoxicity against several cancer types, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of oxidative stress. It demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cells exposed to oxidative stressors .

- Metal Ion Mobilization : Research indicated that derivatives of this compound could effectively mobilize strontium from biological systems. This property is particularly relevant in radiological contexts where strontium accumulation poses health risks .

Properties

CAS No. |

91540-11-3 |

|---|---|

Molecular Formula |

C24H34N2O4 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

7,16-diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |

InChI |

InChI=1S/C24H34N2O4/c1-3-7-23(8-4-1)25-11-15-27-19-21-29-17-13-26(24-9-5-2-6-10-24)14-18-30-22-20-28-16-12-25/h1-10H,11-22H2 |

InChI Key |

GIXQLZQYBNJMRN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.